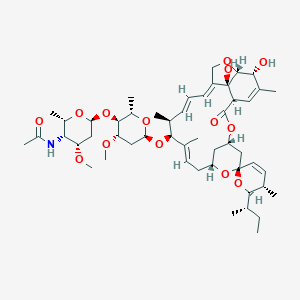

Eprinomectin component B1a

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

依普林霉素 B1a 是一种属于阿维菌素家族的半合成化合物。 它主要用作兽医抗寄生虫剂,特别是用于治疗和控制牛和羊的体内和体外寄生虫 。 依普林霉素是两种同系物的混合物:依普林霉素 B1a (90%) 和依普林霉素 B1b (10%),它们在 C25 位置的亚甲基基团上有所不同 .

准备方法

合成路线和反应条件: 依普林霉素 B1a 是通过对阿维菌素 B1a 的 4’'-羟基部分进行氧化,然后进行还原胺化和乙酰化而合成的 。该过程涉及多个步骤,包括使用特定的试剂和条件来实现所需的化学转化。

工业生产方法: 依普林霉素 B1a 的工业生产通常涉及使用链霉菌属的阿维菌素产生菌进行大规模发酵工艺,然后进行化学修饰以获得最终产品 。发酵过程经过优化以最大限度地提高所需化合物的产量,随后的纯化步骤确保杂质的去除。

化学反应分析

反应类型: 依普林霉素 B1a 经历各种化学反应,包括氧化、还原和取代反应 。这些反应对于它的合成和修饰至关重要。

常见试剂和条件:

氧化: 使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 还原胺化是使用硼氢化钠等还原剂进行的。

取代: 乙酰化是使用乙酸酐或乙酰氯进行的。

主要产物: 从这些反应中形成的主要产物包括依普林霉素 B1a 本身及其各种代谢产物,例如 24a-羟甲基代谢产物和 N-脱乙酰基代谢产物 .

科学研究应用

Veterinary Medicine

1.1 Use in Cattle

Eprinomectin B1a is predominantly used in beef and dairy cattle for managing gastrointestinal roundworms, lungworms, and ectoparasites such as lice and cattle grubs. Its efficacy against a wide range of parasites makes it a valuable tool in veterinary parasitology.

- Indications : Effective against species such as Haemonchus placei, Ostertagia ostertagi, Trichostrongylus axei, and Dictyocaulus viviparus .

- Administration : Commonly administered as a pour-on solution at a dosage of 0.5 mg/kg body weight .

Table 1: Efficacy Against Common Parasites in Cattle

| Parasite Species | Target Stage | Efficacy (%) |

|---|---|---|

| Haemonchus placei | Adult, L4 | >95 |

| Ostertagia ostertagi | Adult, L4 | >90 |

| Trichostrongylus axei | Adult, L4 | >90 |

| Dictyocaulus viviparus | Adult, L4 | >90 |

Pharmacokinetics

Eprinomectin B1a demonstrates significant pharmacokinetic properties that enhance its effectiveness:

- Bioavailability : Topical administration yields an average bioavailability of 31%, while intravenous administration shows rapid absorption with a peak plasma concentration (Cmax) of 503 ng/mL within 5 minutes .

- Distribution : The compound is widely distributed with a volume of distribution averaging 2,390 mL/kg .

Table 2: Pharmacokinetic Parameters of Eprinomectin B1a

| Administration Route | Cmax (ng/mL) | Half-Life (h) | Bioavailability (%) |

|---|---|---|---|

| Topical | 20 | 23 | 31 |

| Intravenous | 503 | - | - |

Residue Studies

Studies on residue levels post-treatment indicate that eprinomectin B1a is metabolized and excreted primarily unchanged in feces, with minimal residues found in edible tissues:

- Milk Residues : Maximum concentration in milk ranges from <2.3 ng/mL to 11.36 ng/mL, peaking 2-3 days post-treatment .

- Tissue Residues : In liver, kidney, and muscle tissues, eprinomectin B1a shows consistent depletion rates with no required withdrawal period for slaughter post-treatment .

Case Studies

Case Study 1: Efficacy in Dairy Cattle

A study involving twenty lactating dairy cows treated with eprinomectin showed significant reductions in parasite burdens within three days post-treatment. The study highlighted the safety profile and minimal impact on milk production.

Case Study 2: Long-term Efficacy

In a long-term study assessing the effectiveness of eprinomectin B1a over multiple seasons, cattle treated with eprinomectin maintained lower parasite loads compared to untreated controls throughout the grazing season.

作用机制

依普林霉素 B1a 通过与寄生虫神经系统中的谷氨酸门控氯离子通道结合来发挥作用 。 这种结合导致氯离子通透性增加,从而导致神经细胞超极化,随后寄生虫麻痹和死亡 。 该化合物还影响其他分子靶点,例如 γ-氨基丁酸 (GABA) 受体,增强其抗寄生虫活性 .

类似化合物:

伊维菌素: 一种广泛使用的抗寄生虫剂,具有类似的作用机制.

阿维菌素: 阿维菌素家族的另一个成员,主要用于农业.

多拉美汀: 阿维菌素的衍生物,对某些寄生虫具有增强的效力.

塞拉菌素: 用于治疗宠物的寄生虫感染.

独特性: 依普林霉素 B1a 的独特之处在于它在泌乳动物中具有很高的功效和安全性,因此可以在不需对牛奶进行停药期的前提下使用 。这使其在乳制品行业中特别有价值,因为维持牛奶生产至关重要。

相似化合物的比较

Ivermectin: A widely used antiparasitic agent with a similar mechanism of action.

Abamectin: Another member of the avermectin family, used primarily in agriculture.

Doramectin: A derivative of avermectin with enhanced potency against certain parasites.

Selamectin: Used for the treatment of parasitic infections in pets.

Uniqueness: Eprinomectin B1a is unique due to its high efficacy and safety profile in lactating animals, allowing for its use without the need for a withdrawal period for milk . This makes it particularly valuable in the dairy industry, where maintaining milk production is crucial.

生物活性

Eprinomectin is a macrocyclic lactone derived from the fermentation of Streptomyces avermitilis. It is primarily used in veterinary medicine for its anthelmintic and insecticidal properties. The compound consists of two main components, B1a and B1b, with B1a being the predominant form, comprising at least 90% of eprinomectin. This article explores the biological activity of Eprinomectin component B1a, including its pharmacokinetics, mechanisms of action, efficacy against parasites, and safety profile.

Pharmacokinetics

Eprinomectin B1a exhibits distinct pharmacokinetic properties when administered topically or intravenously. Key findings include:

- Absorption and Bioavailability : After topical administration in cattle, eprinomectin has a bioavailability of approximately 30%, with peak plasma concentrations observed between 2 to 5 days post-administration . Most absorption occurs within 7 to 10 days, leading to a mean residence time of about 165 hours .

- Metabolism : Eprinomectin is not extensively metabolized in cattle, with metabolites accounting for only about 10% of total residues in biological matrices such as plasma and tissues . The concentration of B1a remains relatively constant over time, indicating stable pharmacokinetics .

- Tissue Distribution : The distribution of eprinomectin residues varies across tissues. The highest concentrations are found in the liver, followed by the kidney, fat, and muscle . The half-life for depletion in these tissues averages around 8 days .

Table 1: Pharmacokinetic Parameters of Eprinomectin B1a

| Parameter | Value |

|---|---|

| Bioavailability | ~30% |

| Peak Plasma Concentration | 22.5 ng/mL |

| Mean Residence Time | 165 hours |

| Half-life in Tissues | ~8 days |

Eprinomectin B1a functions primarily through its interaction with glutamate-gated chloride channels in invertebrates. This interaction leads to hyperpolarization of the neuronal membranes, resulting in paralysis and death of parasites. Unlike mammals, which lack these specific channels, eprinomectin exhibits a low affinity for mammalian ligand-gated chloride channels, contributing to its safety profile .

Efficacy Against Parasites

Eprinomectin B1a has demonstrated significant efficacy against a variety of parasitic infections:

- Anthelmintic Activity : It is effective against gastrointestinal nematodes and ectoparasites in livestock. Studies have shown that eprinomectin can significantly reduce parasite burdens in treated animals compared to controls .

- Insecticidal Properties : Eprinomectin also displays insecticidal activity against various pests, making it valuable in managing both internal and external parasites in veterinary practices.

Case Study: Efficacy in Goats

A study evaluated the pharmacokinetics and anthelmintic efficacy of topical eprinomectin in goats that were prevented from grooming. Results indicated a marked reduction in fecal egg counts post-treatment, confirming its effectiveness against gastrointestinal nematodes .

Safety Profile

Eprinomectin B1a has a favorable safety profile due to its selective action on invertebrate channels. However, caution is advised as it can be toxic to aquatic life . Monitoring residue levels in edible tissues is crucial for ensuring food safety.

Table 2: Safety Data Summary

| Parameter | Finding |

|---|---|

| Toxicity to Aquatic Life | Yes |

| Residue Levels in Milk | <11.36 ng/mL |

| Safe for Mammals | High margin of safety |

属性

CAS 编号 |

133305-88-1 |

|---|---|

分子式 |

C50H75NO14 |

分子量 |

914.1 g/mol |

IUPAC 名称 |

N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |

InChI |

InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26?,27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43+,44-,45+,46-,47+,49+,50+/m0/s1 |

InChI 键 |

ZKWQQXZUCOBISE-BTUYMBSXSA-N |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |

手性 SMILES |

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC(=O)C)OC)OC)\C)C |

规范 SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |

外观 |

White solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。